3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine
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Overview
Description
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine is a complex organic compound featuring a pyridine ring substituted with a sulfonyl group and a piperidine moiety linked to a 3,5-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 3,5-dimethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be done by reacting the piperidine intermediate with a sulfonyl chloride derivative, such as pyridine-3-sulfonyl chloride, under basic conditions.
Final Coupling: The final step is the coupling of the sulfonylated piperidine intermediate with the pyridine ring. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-(((3,4-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine
- 3-((4-(((3,5-Dimethoxyphenyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine
Uniqueness
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its binding affinity and specificity towards molecular targets. This structural uniqueness can result in different pharmacological profiles compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
3-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-25-18-10-17(11-19(12-18)26-2)15-27-14-16-5-8-22(9-6-16)28(23,24)20-4-3-7-21-13-20/h3-4,7,10-13,16H,5-6,8-9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZNHFMVKNMESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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